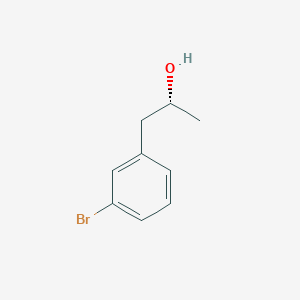
(R)-1-(3-Bromophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromophenyl)propan-2-ol is a chiral compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the second carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Bromophenyl)propan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the synthesis of ®-1-(3-Bromophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The reaction conditions often include the use of a hydrogen gas atmosphere and a suitable solvent such as methanol or ethanol.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(3-Bromophenyl)propan-2-one or ®-3-Bromophenylacetic acid.
Reduction: ®-1-(3-Bromophenyl)propane.
Substitution: ®-1-(3-Azidophenyl)propan-2-ol or ®-1-(3-Cyanophenyl)propan-2-ol.
Scientific Research Applications
®-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The bromine atom may also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Bromophenyl)propan-2-ol
- ®-1-(2-Bromophenyl)propan-2-ol
- ®-1-(3-Chlorophenyl)propan-2-ol
- ®-1-(3-Fluorophenyl)propan-2-ol
Uniqueness
®-1-(3-Bromophenyl)propan-2-ol is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, this compound exhibits distinct physicochemical properties and biological activities, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(2R)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m1/s1 |
InChI Key |
BDJVSZKLVVTCKZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)Br)O |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















